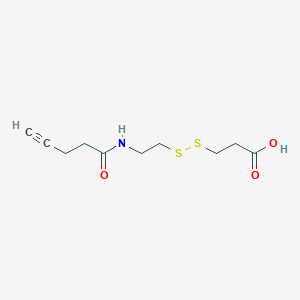
Alkyne-SS-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkyne-SS-COOH is a compound containing an alkyne group and a carboxylic acid group. It is commonly used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkyne-SS-COOH can be synthesized through various methods. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . This process involves the elimination of hydrogen halide (HX) from the dihalide to form the alkyne.
Industrial Production Methods
Industrial production of alkynes, including this compound, often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and high temperatures is common to facilitate the reaction and increase efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Alkyne-SS-COOH undergoes various chemical reactions, including:
Addition Reactions: Alkynes can undergo addition reactions where the triple bond is broken, and new single bonds are formed.
Oxidation Reactions: Alkynes can be oxidized to form carboxylic acids.
Substitution Reactions: Alkynes can participate in nucleophilic substitution reactions, where the alkyne acts as a nucleophile.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H₂) and a catalyst such as palladium or platinum.
Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄).
Substitution: Sodium amide (NaNH₂) in ammonia (NH₃).
Major Products
Hydrogenation: Alkanes.
Oxidation: Carboxylic acids.
Substitution: Various substituted alkynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alkyne-SS-COOH has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Utilized in the labeling and tracking of biomolecules in biological systems.
Medicine: Employed in the development of drug delivery systems and targeted therapies.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Alkyne-SS-COOH involves its alkyne group participating in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a stable triazole linkage . This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.
Comparación Con Compuestos Similares
Similar Compounds
Acetylene (Ethyne): The simplest alkyne with the formula C₂H₂.
Propargyl Alcohol: Contains both an alkyne and an alcohol group.
Phenylacetylene: Contains an alkyne group attached to a phenyl ring.
Uniqueness
Alkyne-SS-COOH is unique due to its combination of an alkyne group and a carboxylic acid group, making it highly versatile for various chemical reactions and applications. Its ability to participate in click chemistry reactions sets it apart from other alkynes .
Propiedades
Fórmula molecular |
C10H15NO3S2 |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
3-[2-(pent-4-ynoylamino)ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C10H15NO3S2/c1-2-3-4-9(12)11-6-8-16-15-7-5-10(13)14/h1H,3-8H2,(H,11,12)(H,13,14) |
Clave InChI |
PRQQEPIGIRGLBU-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC(=O)NCCSSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


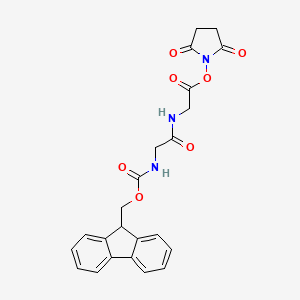
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
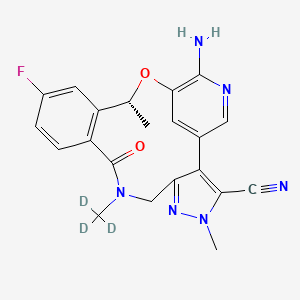
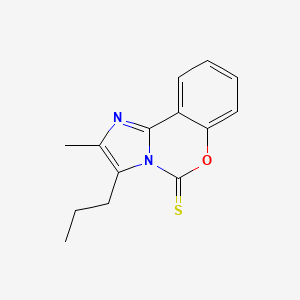
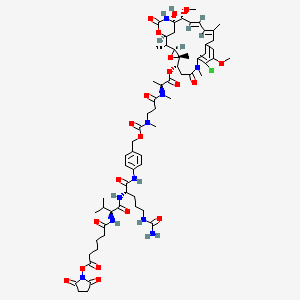
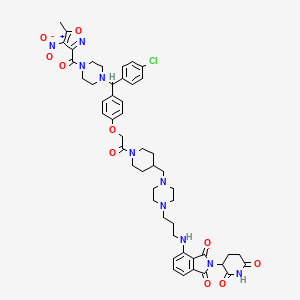

![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)
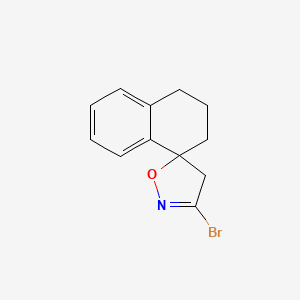
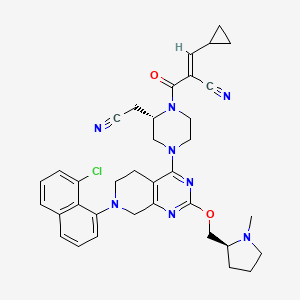
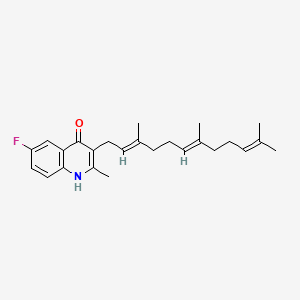
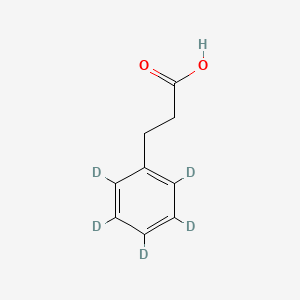
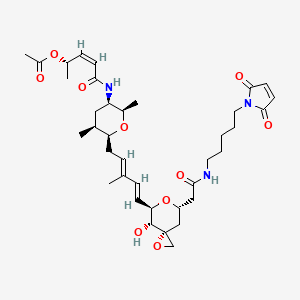
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
